Tentotoxin, Alternaria alternata

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata . It is known for selectively inducing chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin was first isolated and characterized by George Templeton and colleagues in 1967 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tentoxin can be synthesized using a combination of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation “novozym” to prepare protoplasts from Alternaria alternata . Optimal incubation conditions convert mycelial cells into protoplasts, which can then produce tentoxin .

Industrial Production Methods

Industrial production of tentoxin involves submerged as well as surface-grown mycelia. Protoplasts from submerged mycelia are particularly active in producing tentoxin . The biosynthetic activity of protoplasts from surface-grown mycelium is about 40% that of intact mycelia .

Análisis De Reacciones Químicas

Types of Reactions

Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactam, which means it can participate in reactions typical of cyclic amides .

Common Reagents and Conditions

Common reagents used in reactions involving tentoxin include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving tentoxin include various oxidized and reduced derivatives, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Tentoxin has several scientific research applications:

Mecanismo De Acción

Tentoxin exerts its effects by selectively inducing chlorosis in germinating seedling plants . It interferes with the normal functioning of chloroplasts, leading to a loss of chlorophyll and subsequent yellowing of the leaves . The molecular targets and pathways involved include enzymes and proteins essential for chloroplast function .

Comparación Con Compuestos Similares

Similar Compounds

Alternariol: Another mycotoxin produced by Alternaria alternata, known for its toxic effects on plants and animals.

Tenuazonic Acid: A mycotoxin with similar phytotoxic properties, also produced by Alternaria alternata.

Alternariol Monomethyl Ether: A derivative of alternariol with similar toxic effects.

Uniqueness

Tentoxin is unique in its specific action of inducing chlorosis in seedling plants, making it a valuable tool for studying plant physiology and a potential natural herbicide .

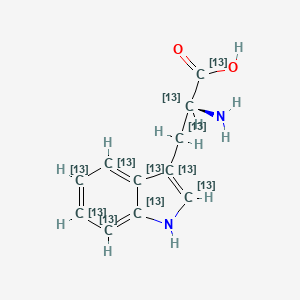

Propiedades

Número CAS |

65452-16-6 |

|---|---|

Fórmula molecular |

C22H30N4O4 |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

(3S,6S,12E)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12+/t15-,17-/m0/s1 |

Clave InChI |

SIIRBDOFKDACOK-YQMBXKBSSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C |

SMILES canónico |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)